molecular formula C24H33NO5 B1436994 (+)-cis-Tramadol (S)-(+)-mandelate CAS No. 280565-80-2

(+)-cis-Tramadol (S)-(+)-mandelate

Cat. No. B1436994
M. Wt: 415.5 g/mol
InChI Key: KXSHEWVOCXRQCD-OIBOYYEISA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Techniques such as titration or spectroscopy may be used .

Scientific Research Applications

  • Resolution of (+)- and (−)-Tramadol : A study by Itov and Meckler (2000) developed a practical procedure for the efficient resolution of cis-tramadol, focusing on the formation of mandelic acid salts at different rates, which helped in scaling the kinetic resolution of each enantiomer. The mandelate salt of each cis-enantiomer was found to be >99% optically pure after three cycles through the salt formation process (Itov & Meckler, 2000).

  • Pharmacological Actions : Minami, Ogata, and Uezono (2015) discussed the mechanisms of action of tramadol, highlighting its effects on G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels. This study provides insights into the diverse actions of tramadol, beyond its known analgesic properties (Minami, Ogata, & Uezono, 2015).

  • Analgesic Effects and Drug Delivery Systems : Vazzana et al. (2015) reviewed the efficacy, safety, biological, and adverse effects of Tramadol hydrochloride (TrHC), including the development of novel drug delivery systems for topical administration. This study highlights the importance of new pharmaceutical formulations to improve the therapeutic efficacy and reduce side effects of tramadol (Vazzana et al., 2015).

  • Tramadol in Pain Management : Barakat (2019) explored tramadol's unique pharmacokinetic and pharmacodynamic profile, emphasizing its opioidergic, noradrenergic, and serotonergic actions. The study suggests tramadol's role in various types of pain management, including postoperative, low back, and neuropathic pain (Barakat, 2019).

  • Tramadol and Osteoarthritis : Cepeda, Camargo, Zea, and Valencia (2006) focused on tramadol's analgesic effectiveness, its effect on physical function, and its safety in people with osteoarthritis. The study highlights tramadol as an alternative treatment for osteoarthritis pain, due to its fewer gastrointestinal and renal side effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs) (Cepeda, Camargo, Zea, & Valencia, 2006).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound. It includes potential health effects, precautions for safe handling, and procedures for dealing with spills or exposure .

properties

IUPAC Name

(1R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C8H8O3/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;9-7(8(10)11)6-4-2-1-3-5-6/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1-5,7,9H,(H,10,11)/t14?,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSHEWVOCXRQCD-OIBOYYEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 145706192

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Itov, H Meckler - Organic Process Research & Development, 2000 - ACS Publications
A practical procedure for the efficient resolution of cis-tramadol [cis-2-(dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol] has been developed. This process was based on the …
Number of citations: 10 pubs.acs.org

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